![molecular formula C20H18O2 B12833339 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone derivative of the biphenyl compound.
Industrial Production Methods: Industrial production methods for [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The benzyloxy group can undergo reduction to form a benzyl alcohol derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: Due to its unique structural features, [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can serve as a scaffold for the development of new pharmaceutical agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in the target molecules.
相似化合物的比较
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.
[2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)methanol]: This compound has a different substitution pattern on the biphenyl core, which can affect its chemical properties and interactions.
Uniqueness:
Structural Features: The specific positioning of the benzyloxy and methanol groups in [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol provides unique steric and electronic properties, making it distinct from other biphenyl derivatives.
Applications: The combination of these functional groups allows for versatile applications in various fields, from catalysis to drug development.
属性
分子式 |
C20H18O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
[4-(2-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2 |
InChI 键 |
FCODFEMGBDRLDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


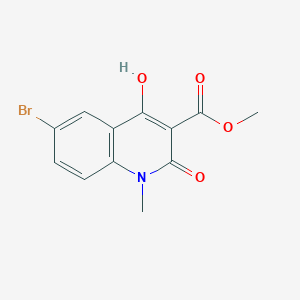
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
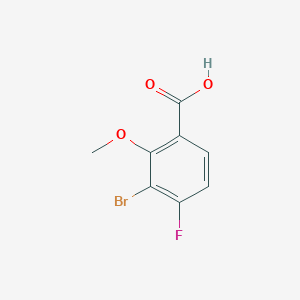

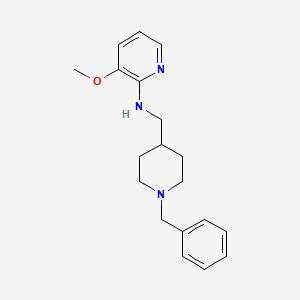
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
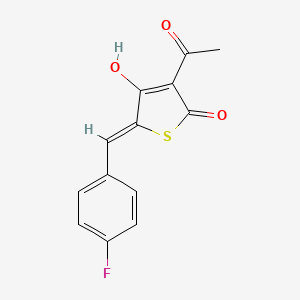
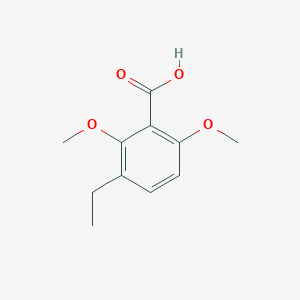
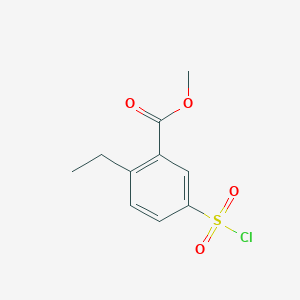

![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)

